![molecular formula C18H21O3P B12574541 Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- CAS No. 194038-46-5](/img/structure/B12574541.png)
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- is an organophosphorus compound with the molecular formula C20H21O3P. This compound is characterized by the presence of a phosphine oxide group, which is known for its stability and reactivity. Phosphine oxides are widely used in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine with 2-[(methoxymethoxy)methyl]-2-propenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize metal complexes and enhance their reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- involves its ability to coordinate with metal ions. The phosphine oxide group acts as a Lewis base, donating electron density to metal centers. This coordination can stabilize metal complexes and influence their reactivity. The compound’s ability to form stable complexes with metal ions is crucial for its applications in catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the methoxymethoxy group and has different reactivity and applications.
Triphenylphosphine oxide: Contains three phenyl groups and is commonly used as a byproduct in various organic reactions.
(2-Methoxybenzyl)(diphenyl)phosphine oxide: Similar structure but with a methoxybenzyl group instead of the methoxymethoxy group.
Uniqueness
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- is unique due to the presence of the methoxymethoxy group, which can undergo various substitution reactions, providing versatility in synthetic applications. Additionally, its ability to form stable complexes with metal ions makes it valuable in catalysis and drug delivery systems.
Propriétés
Numéro CAS |
194038-46-5 |
|---|---|
Formule moléculaire |
C18H21O3P |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[2-(methoxymethoxymethyl)prop-2-enyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C18H21O3P/c1-16(13-21-15-20-2)14-22(19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1,13-15H2,2H3 |
Clé InChI |
VCZZHPOXBYIYPW-UHFFFAOYSA-N |
SMILES canonique |
COCOCC(=C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


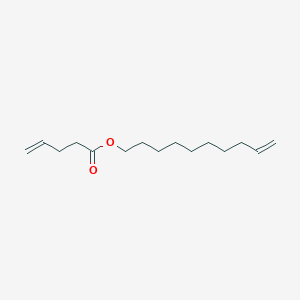
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
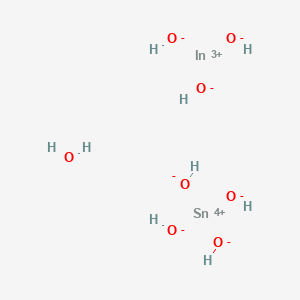
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
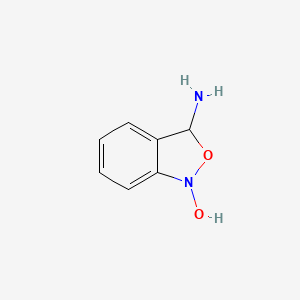
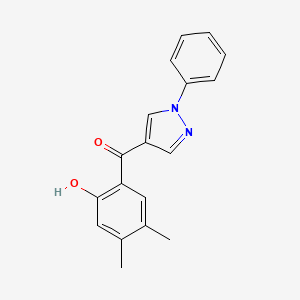


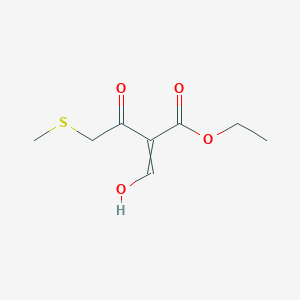
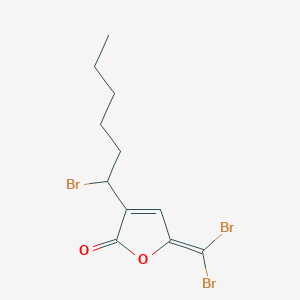

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
